

bench marking E-3-(METHYL PHENYL AMINO)-2-PROPENAL synthesis against other methods

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Compound of Interest

E-3-(METHYL PHENYL
AMINO)-2-PROPENAL

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A Comparative Guide to the Synthesis of E-3-(Methylphenylamino)-2-propenal

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for producing E-3-(methylphenylamino)-2-propenal, a valuable intermediate in pharmaceutical and chemical research. The performance of a benchmark synthesis is compared against three viable alternatives, with supporting experimental data, detailed protocols, and an analysis of the reaction pathways.

Data Presentation

The following table summarizes the key quantitative data for four distinct synthetic methods for E-3-(methylphenylamino)-2-propenal.



Metric	Method A (Benchmark)	Method B (Alternative 1)	Method C (Alternative 2)	Method D (Alternative 3)
Starting Materials	1,1,3,3- Tetramethoxypro pane, N- Methylaniline	N- Methylformanilid e, n-Butyl vinyl ether, Triphosgene	N-Methylaniline, Vilsmeier Reagent (from DMF & POCl ₃)	Propargyl alcohol, N- Methylaniline
Reported Yield	~93%[1]	53%	Estimated 70- 85% (typical range)	Estimated 60- 80% (typical range)
Reaction Time	2.5 hours[1]	>12 hours (overnight)	2-6 hours (typical)	4-12 hours (typical)
Reaction Temperature	24-26°C[1]	5-15°C to Room Temperature	0°C to 90°C (substrate dependent)	Room Temperature to 80°C
Product Purity	99.5-99.6%[1]	Not specified	Generally high after purification	Generally high after purification
Key Reagent Hazard	Flammable liquid (Tetramethoxypr opane)[2][3]	Highly toxic and corrosive (Triphosgene)[4] [5][6]	Corrosive and toxic (POCI ₃)	Flammable and toxic (Propargyl alcohol)
Waste Products	Methanol, Toluene, Saline solution	Chlorinated organic waste, Sodium hydroxide solution	Phosphoric acid derivatives, DMF, Chlorinated solvents	Water, Organic solvents
Green Chemistry	Moderate	Poor (use of phosgene derivative)	Moderate (depends on solvent choice)	Good (high atom economy)

Experimental Protocols



Method A: Benchmark Synthesis from 1,1,3,3-Tetramethoxypropane and N-Methylaniline

This method, adapted from patent CN106431942A, offers a high-yield and straightforward approach to the target molecule[1].

Procedure:

- To a 1 L reaction flask, add 100 g of 1,1,3,3-tetramethoxypropane and 62 g of N-methylaniline.
- Stir the mixture for 10 minutes at a controlled internal temperature below 30°C.
- Slowly add 22 g of 20% hydrochloric acid dropwise.
- After the addition is complete, maintain the temperature at approximately 25°C and continue stirring for 2.5 hours.
- · Add 200 g of toluene to the reaction mixture.
- While keeping the temperature below 30°C, add 20% aqueous sodium hydroxide solution dropwise to adjust the pH of the aqueous layer to 6-7.
- Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
- Combine the organic layers and wash three times with a saturated salt solution.
- Separate the organic layer and recover the toluene under reduced pressure.
- Collect the fraction distilling at 60-70°C under 40 mmHg vacuum to obtain E-3- (methylphenylamino)-2-propenal.

Reported Yield: 83.5 g (approximately 93%) with a purity of 99.5%[1].

Method B: Alternative Synthesis from N-Methylformanilide and n-Butyl Vinyl Ether



This method, described in patent EP1477474A1, utilizes a phosgene derivative to generate a reactive intermediate.

Procedure:

- In a suitable reaction vessel, dissolve 30 g of N-methylformanilide and 22.2 g of n-butyl vinyl ether in 25 ml of 1,4-dioxane.
- Cool the solution to 10-15°C with stirring.
- Prepare a solution of 28.3 g of bis-trichloromethylcarbonate (triphosgene) in 50 ml of 1,4dioxane and add it dropwise to the reaction mixture over 90 minutes.
- Allow the reaction mixture to stir at room temperature overnight.
- Evaporate the solvent under reduced pressure.
- Add 50 ml of toluene and 200 ml of water to the residue.
- Cool the mixture to 5-10°C and adjust the pH to approximately 7 by adding 15% aqueous sodium hydroxide solution.
- Isolate and purify the product through standard workup procedures.

Reported Yield: 53%.

Method C: Plausible Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. A specific protocol for the target molecule is not readily available, but a general procedure can be proposed.

Procedure:

In a three-necked flask equipped with a dropping funnel and a stirrer, place N,N-dimethylformamide (DMF) and cool it to 0°C.



- Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C to form the Vilsmeier reagent.
- After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
- Add N-methylaniline dropwise to the freshly prepared Vilsmeier reagent, keeping the temperature controlled.
- After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90°C for 2-4 hours, monitoring the reaction by TLC.
- Cool the reaction mixture and pour it onto crushed ice.
- Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium acetate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography or distillation.

Method D: Plausible Synthesis from Propargyl Alcohol

The reaction of propargyl alcohol with amines can yield enaminones. While a specific protocol for N-methylaniline is not detailed in the reviewed literature, a general approach can be outlined.

Procedure:

- In a reaction vessel, dissolve N-methylaniline in a suitable solvent such as toluene or acetonitrile.
- Add propargyl alcohol to the solution.
- A catalyst, such as a silver or copper salt, may be added to facilitate the reaction.
- Heat the reaction mixture to a temperature between room temperature and 80°C and stir for 4-12 hours, monitoring the reaction progress by TLC.



- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography or distillation.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows for each method.

Caption: Workflow for Method A (Benchmark Synthesis).

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